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molecular formula C6H8N2O3 B8752899 N-methoxy-N-methylisoxazole-5-carboxamide

N-methoxy-N-methylisoxazole-5-carboxamide

Cat. No. B8752899
M. Wt: 156.14 g/mol
InChI Key: MJMHDEHJFQCDQN-UHFFFAOYSA-N
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Patent
US06887871B2

Procedure details

A solution of isoxazole 5-carboxylic acid (2.81 g), N-methoxy-N-methylamine hydrochloride (2.49 g), EDCI (4.96 g), dimethylaminopyridine (3.15 g) and 4-methylmorpholine (2.8 ml) in dichloromethane (20 ml) was stirred for 18 h. 2M Hydrochloric acid was added and the mixture was extracted with dichloromethane (three times). The organic layers were washed with aqueous sodium hydrogen carbonate and then brine, combined, dried (magnesium sulphate), evaporated and purified by chromatography on silica eluting with petrol-ether to give the sub-title compound as a colourless oil (2.94 g, 76%).
Quantity
2.81 g
Type
reactant
Reaction Step One
Name
N-methoxy-N-methylamine hydrochloride
Quantity
2.49 g
Type
reactant
Reaction Step One
Name
Quantity
4.96 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=[N:2]1.Cl.[CH3:10][O:11][NH:12][CH3:13].CCN=C=NCCCN(C)C.CN(C1C=CC=CN=1)C.CN1CCOCC1.Cl>ClCCl>[CH3:10][O:11][N:12]([CH3:13])[C:6]([C:5]1[O:1][N:2]=[CH:3][CH:4]=1)=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
2.81 g
Type
reactant
Smiles
O1N=CC=C1C(=O)O
Name
N-methoxy-N-methylamine hydrochloride
Quantity
2.49 g
Type
reactant
Smiles
Cl.CONC
Name
Quantity
4.96 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
3.15 g
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
Quantity
2.8 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (three times)
WASH
Type
WASH
Details
The organic layers were washed with aqueous sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica eluting with petrol-ether

Outcomes

Product
Name
Type
product
Smiles
CON(C(=O)C1=CC=NO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.94 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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